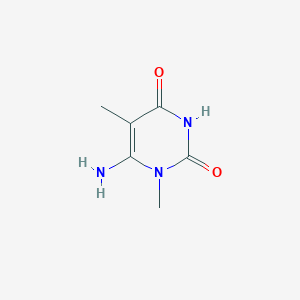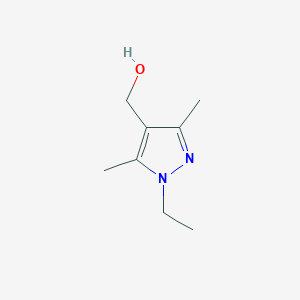
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol” is a pyrazole-based compound . Pyrazole compounds have gained significant attention in modern chemistry due to their wide range of applications, including biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, is typically achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized in a study .Molecular Structure Analysis
These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C9H19Cl2N3, and its molecular weight is 240.17 . It is a solid substance .Scientific Research Applications
Antimicrobial and Anticancer Agents
A series of compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which shares a structural resemblance to "(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol," have demonstrated potential as both antimicrobial and anticancer agents. Some of these synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, along with significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescent Compounds for Spectroscopy
Another research avenue explores the synthesis of fluorescent compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, derived from similar ethyl pyrazole carboxylates. These compounds exhibited interesting optical properties, including UV-vis absorption and fluorescence spectroscopy, with potential applications in material science and molecular probes (Zheng et al., 2011).
Structural Chemistry and Tautomerism
The study of NH-pyrazoles structures, including derivatives of the compound , provided insights into their tautomerism in both solution and solid states. This research is critical for understanding the chemical and physical properties of pyrazole-based compounds in various environments (Cornago et al., 2009).
Eco-friendly Synthesis Strategy
Research on eco-friendly synthesis strategies for pyrazolyl α-amino esters derivatives, including those based on primary pyrazole alcohols similar to "this compound," highlights the development of new active biomolecules with potential applications in medicinal chemistry (Mabrouk et al., 2020).
Mechanism of Action
properties
IUPAC Name |
(1-ethyl-3,5-dimethylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKFYUMRUIGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428281 | |
| Record name | (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90152-72-0 | |
| Record name | (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



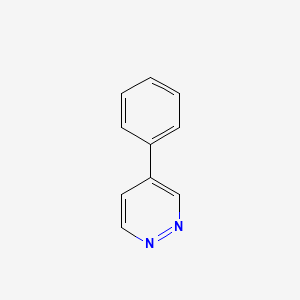
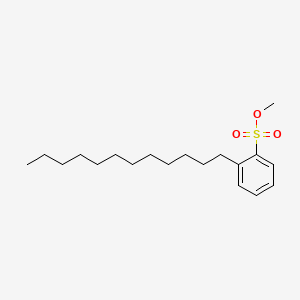

![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)
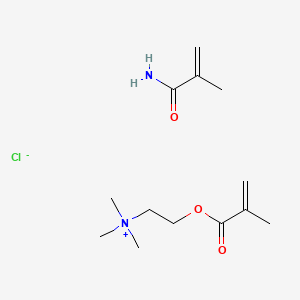
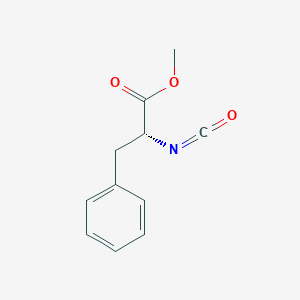
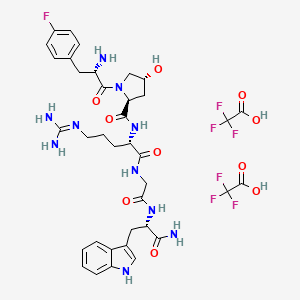
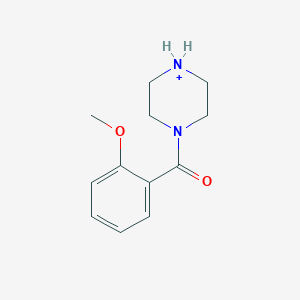

![[4-[1-(4-Carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate](/img/structure/B1599400.png)
